

# An In-depth Technical Guide to the Discovery and History of Lidocaine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Leucinocaine*

Cat. No.: *B1674793*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Lidocaine, a foundational local anesthetic. The information presented is intended for an audience with a professional background in biomedical sciences and drug development.

## Discovery and Historical Context

Lidocaine, initially named 'xylocaine', was first synthesized in 1943 by the Swedish chemist Nils Löfgren.<sup>[1]</sup> This breakthrough marked a significant advancement in the field of local anesthesia, which until then was dominated by ester-type anesthetics like procaine.<sup>[2]</sup> The first injection anesthesia experiments were bravely conducted by Löfgren's colleague, Bengt Lundqvist, on himself.<sup>[1]</sup> The drug was subsequently marketed in 1949 and has since become an indispensable tool in medicine.<sup>[1]</sup> Lidocaine's development arose from research on isogramine, a compound found to have weak anesthetic properties.<sup>[2]</sup> This led Löfgren and his colleagues to synthesize a series of amino-amides, culminating in the discovery of lidocaine (2-dimethylaminoacet-2, 6-xylidide), which demonstrated a superior clinical profile compared to procaine.

## Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for Lidocaine, providing a consolidated reference for its chemical and biological characteristics.

Table 1: Physicochemical Properties of Lidocaine

| Property                                   | Value                | Source(s) |
|--------------------------------------------|----------------------|-----------|
| Molecular Formula                          | $C_{14}H_{22}N_2O$   |           |
| Molecular Weight                           | 234.34 g/mol         |           |
| Melting Point                              | 68-69 °C             |           |
| Boiling Point                              | 180-182 °C at 4 mmHg |           |
| pKa                                        | 8.0                  |           |
| LogP (Octanol/Water Partition Coefficient) | 2.44                 |           |
| Water Solubility                           | 4100 mg/L (at 30 °C) |           |

Table 2: Pharmacokinetic Parameters of Lidocaine

| Parameter                                      | Value          | Species/Conditions                    | Source(s) |
|------------------------------------------------|----------------|---------------------------------------|-----------|
| Volume of Distribution at Steady State (Vss)   | 66 to 194 L    | Adults                                |           |
| Total Clearance                                | 22 to 49 L/h   | Adults                                |           |
| Elimination Half-life                          | 1.5 to 2 hours | Following intravenous bolus injection |           |
| Protein Binding                                | 64%            |                                       |           |
| Bioavailability (Topical)                      | 71.02%         |                                       |           |
| Time to Maximum Concentration (Tmax) (IV)      | 0.05 h         |                                       |           |
| Time to Maximum Concentration (Tmax) (Topical) | 0.21 h         |                                       |           |

Table 3: Toxicological Data for Lidocaine

| Parameter                | Value     | Species                                       | Route of Administration | Source(s) |
|--------------------------|-----------|-----------------------------------------------|-------------------------|-----------|
| LD50                     | 292 mg/kg | Mouse                                         | Oral                    |           |
| LD50                     | 335 mg/kg | Rat                                           | Subcutaneous            |           |
| LD50                     | 63 mg/kg  | Mouse                                         | Intraperitoneal         |           |
| LD50                     | 15 mg/kg  | Mouse                                         | Intravenous             |           |
| LD50                     | 21 mg/kg  | Rat                                           | Intravenous             |           |
| EC50 (Growth Inhibition) | 780 mg/L  | Pseudokirchinella a subcapitata (Green Algae) | -                       |           |
| EC50 (Immobility)        | 104 mg/L  | Daphnia magna                                 | -                       |           |
| LC50 (Mortality)         | 106 mg/L  | Brachydanio rerio (Zebra fish)                | -                       |           |
| LC50 (Mortality)         | 81.7 mg/L | Thamnocephalus platyurus (Fairy Shrimp)       | -                       |           |

## Mechanism of Action: Signaling Pathway

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to these channels, lidocaine inhibits the transient influx of sodium ions that is necessary for the generation and propagation of action potentials. This blockade is use-dependent, meaning that the drug has a higher affinity for sodium channels that are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing, such as that which occurs during pain signaling. The interaction with the S4 segments in domains III and IV of the sodium channel is crucial for this effect.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Lidocaine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674793#discovery-and-history-of-leucinocaine\]](https://www.benchchem.com/product/b1674793#discovery-and-history-of-leucinocaine)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)